Butyl propionate's primary application in research lies in its role as a solvent. Being a moderately fast evaporating organic compound (VOC) [], it proves valuable for dissolving various non-polar substances. Researchers utilize it in:
Butyl propionate possesses a pleasant fruity aroma, making it a valuable tool in flavor research. Scientists use it to:
Butyl propionate has the chemical formula CH₃CH₂COO(CH₂)₃CH₃. Its structure consists of a central carbonyl group (C=O) bonded to an ethyl group (CH₃CH₂) from propionic acid and a butyl group (CH₃(CH₂)₃) from n-butanol [].
Butyl propionate can be synthesized through various methods, including the esterification reaction between propionic acid and n-butanol in the presence of an acid catalyst [].
CH₃CH₂COOH + CH₃(CH₂)₃OH <--catalyst--> CH₃CH₂COO(CH₂)₃CH₃ + H₂OPropionic acid + n-Butanol Butyl propionate + Water
Butyl propionate can undergo hydrolysis under acidic or basic conditions, breaking down back into its constituent parts, propionic acid, and n-butanol [].
Butyl propionate can participate in other reactions typical of esters, such as transesterification, where it exchanges its butyl group with another alcohol []. However, specific details of these reactions depend on the reaction conditions and other involved compounds.
Butyl propionate does not have a well-defined mechanism of action in biological systems.
Always handle Butyl propionate with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with larger quantities [].
Flammable